molecular formula C7H7ClO2 B3024740 5-Chloro-2-methoxyphenol CAS No. 3743-23-5

5-Chloro-2-methoxyphenol

Cat. No.: B3024740
CAS No.: 3743-23-5
M. Wt: 158.58 g/mol
InChI Key: HIWHLFQMDDWLRB-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxyphenol (CAS 3743-23-5) is an organochlorine compound with the molecular formula C₇H₇ClO₂ and a molecular weight of 158.58 g/mol . It is characterized by a phenol core substituted with a methoxy group (-OCH₃) at the 2-position and a chlorine atom at the 5-position. Key physical properties include:

  • Melting Point: 161–163.5°C
  • Boiling Point: 237.7°C (at 760 mmHg)
  • Density: 1.28 g/cm³
  • LogP (Partition Coefficient): 2.05 .

This compound is primarily used as a molecular building block in organic synthesis and pharmaceutical research. Commercial suppliers like Apollo (via Bailingwei Group) offer it with purities ≥95% .

Properties

IUPAC Name

5-chloro-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWHLFQMDDWLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190875
Record name Phenol, 5-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3743-23-5
Record name Phenol, 5-chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 5-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-2-METHOXYPHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxyphenol can be achieved through several methods. One common method involves the nucleophilic aromatic substitution of 5-chloro-2-nitroaniline with resorcinol in the presence of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere by heating the reaction mixture at 125°C for 24 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydroxylation of chlorinated aromatic compounds . This process typically uses catalysts such as transition metals to enhance the reaction rate and selectivity. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can undergo electrophilic and nucleophilic aromatic substitution reactions, where the chlorine or methoxy groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products Formed:

Scientific Research Applications

While the search results do not directly focus on the applications of "5-Chloro-2-methoxyphenol," they do provide some related information that can be used to infer potential applications and contexts in which similar compounds are used.

This compound

This compound has the molecular formula C7H7ClO2C_7H_7ClO_2 . The PubChem entry for the compound lists its IUPAC name, InChI, InChIKey, and SMILES notations .

Related Research and Potential Applications

  • Synthesis of complex molecules: 3-Chloro-5-methoxyphenol is used in the synthesis of more complex molecules. For example, it can react with 3-fluoro-5-chlorobenzonitrile in the presence of potassium carbonate to form 3-chloro-5-(3-chloro-5-methoxyphenoxy)benzonitrile .
  • Antimicrobial activity: Research indicates that chlorine-containing compounds can possess antibacterial properties . For instance, a compound containing a chlorine atom was shown to have high antibacterial activity against E. coli .
  • Anticancer activity: Some chloro- phenols have demonstrated anticancer activity . One study details the synthesis and evaluation of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol derivatives, some of which showed significant anticancer activity against certain cancer cell lines .
  • Polyphenol-containing nanoparticles: Polyphenols, which contain phenolic hydroxyl groups, have demonstrated antioxidant and anticancer activities and are used in biomedical applications . this compound, which contains both a phenol and a chlorine group, might be useful in creating polyphenol-containing nanoparticles .
  • Ligand Synthesis: 5-chloro-2-hydroxy compounds are used in the synthesis of ligands . These ligands have applications as biological probes, DNA cleaving agents, catalysts, sensing materials, and corrosion inhibitors .
  • Pharmaceutical Synthesis: Chloro-benzoic acid derivatives are key intermediates in the synthesis of SGLT2 inhibitors, which are used in diabetes therapy .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxyphenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and proteins, altering their activity and function.

    Pathways Involved: The compound can modulate oxidative stress pathways, leading to its potential use as an antioxidant.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 5-Chloro-2-methoxyphenol with halogenated guaiacol derivatives and related compounds, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications/Properties
This compound 3743-23-5 C₇H₇ClO₂ 158.58 -Cl (5), -OCH₃ (2) 161–163.5 Organic synthesis, odor studies
4-Chloro-2-methoxyphenol 16766-30-6* C₇H₇ClO₂ 158.58 -Cl (4), -OCH₃ (2) Not reported Odorant research
2-Chloro-6-methoxyphenol Not provided C₇H₇ClO₂ 158.58 -Cl (2), -OCH₃ (6) Not reported Environmental impact studies
5-Bromo-2-methoxyphenol Not provided C₇H₇BrO₂ 203.04 -Br (5), -OCH₃ (2) Not reported Higher molecular weight analogue
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 C₉H₉ClO₃ 200.62 -Cl (5), -OCH₃ (2), -COCH₃ 97–98 Pharmaceutical intermediates
5-Chloro-2-hydroxyaniline 95-85-2 C₆H₆ClNO 143.57 -Cl (5), -NH₂ (2) Not reported Dye precursor, oxidation base

Note: CAS for 4-Chloro-2-methoxyphenol inferred from commercial availability in .

Key Differences and Research Findings

Substituent Position and Reactivity
  • Halogen Position: The position of chlorine significantly impacts chemical behavior. For example, this compound and 4-Chloro-2-methoxyphenol differ in halogen placement, altering electronic effects on the aromatic ring. This influences reactivity in electrophilic substitution reactions .
  • Functional Groups: Replacing the hydroxyl (-OH) group with an amino (-NH₂) group (as in 5-Chloro-2-hydroxyaniline) increases nucleophilicity, making the compound suitable for coupling reactions in dye synthesis .
Odor Properties
  • Halogenated guaiacol derivatives, including this compound, are studied for their odor thresholds and environmental persistence. Dichloro derivatives (e.g., 4,5-Dichloro-2-methoxyphenol) exhibit lower odor thresholds (~0.1 ng/L in water), making them potent odorants in contaminated environments .
Environmental Impact
  • Chlorinated phenols are persistent organic pollutants with varying toxicity. The 5-chloro substitution in this compound may reduce biodegradability compared to para-substituted analogues .

Biological Activity

5-Chloro-2-methoxyphenol, also known as 4-chloro-2-methoxyphenol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores its biological activity, including antioxidant, antimicrobial, and anticancer properties, supported by relevant research findings and data.

This compound has the molecular formula C7H7ClOC_7H_7ClO and a molecular weight of approximately 158.58 g/mol. Its structure features a methoxy group and a chlorine atom attached to a phenolic ring, which influences its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds in the methoxyphenol family, including this compound, exhibit significant antioxidant properties. A study conducted on various 2-methoxyphenols demonstrated their ability to scavenge free radicals, with this compound showing promising results in reducing oxidative stress markers in vitro .

Table 1: Antioxidant Activity of this compound Compared to Other Compounds

CompoundIC50 (µM)Mechanism of Action
This compound45DPPH radical scavenging
Curcumin30DPPH radical scavenging
Eugenol50DPPH radical scavenging

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. It has shown effectiveness against both bacterial and fungal strains. For instance, it exhibited notable activity against Escherichia coli and Staphylococcus aureus, with zones of inhibition comparable to established antibiotics .

Table 2: Antimicrobial Efficacy of this compound

PathogenZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

Anticancer Activity

In recent studies, this compound has been investigated for its anticancer potential. A synthesis study indicated that derivatives of this compound displayed significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and melanoma (LOX-IMVI) cells .

Case Study: Antiproliferative Effects

In a study assessing the effects of several derivatives of this compound on cancer cell lines:

  • MCF-7 Cells : The compound demonstrated an IC50 value of approximately 40 µM.
  • LOX-IMVI Cells : The IC50 was found to be around 25 µM, indicating higher potency against melanoma cells compared to breast cancer cells.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thus protecting cells from oxidative damage.
  • Antimicrobial Mechanism : It disrupts microbial cell membranes and inhibits essential metabolic pathways within bacteria and fungi.
  • Anticancer Mechanism : It induces apoptosis in cancer cells via activation of caspases and inhibition of cell cycle progression.

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-methoxyphenol, and what are their mechanistic considerations?

Answer: this compound can be synthesized via electrophilic aromatic substitution or nucleophilic displacement. Key steps include:

  • Chlorination : Introducing chlorine at the 5-position of 2-methoxyphenol using reagents like Cl2/FeCl3 under controlled conditions to avoid over-halogenation .
  • O-Methylation : Protecting hydroxyl groups with methylating agents (e.g., CH3I/K2CO3) to stabilize intermediates during multi-step synthesis .
  • Schiff Base Formation : For derivatives, coordination with metal ions (e.g., Cu(II)) via Schiff base ligands enhances structural stability for crystallographic studies .

Q. Mechanistic Considerations :

  • Monitor reaction temperature to prevent demethylation.
  • Use HPLC or GC-MS to confirm intermediate purity (≥98%) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:

Technique Parameters Application
NMR <sup>1</sup>H (400 MHz), <sup>13</sup>C (100 MHz) in CDCl3Confirm methoxy (-OCH3) and chloro substituents via δ 3.85 (s, 3H) and δ 7.25 (d, 1H) .
IR 3400 cm<sup>-1</sup> (OH stretch), 1250 cm<sup>-1</sup> (C-O-C)Verify functional groups and rule out oxidation byproducts .
HPLC C18 column, 70:30 MeOH:H2O, 1 mL/minQuantify purity (>99%) and detect trace impurities .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between reported biological activities of this compound derivatives in antimicrobial studies?

Answer: Contradictions often arise from structural analogs (e.g., 5-Chloro-2-hydroxybenzophenone vs. 5-Chloro-2-furoic acid) or assay variability . Mitigation strategies:

  • Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing.
  • Structural Optimization : Compare analogs (e.g., imidazole-thiol derivatives) to isolate pharmacophores .
  • Meta-Analysis : Cross-reference toxicity data (e.g., EPA DSSTox) to validate environmental impacts .

Example : A 2021 study found discrepancies in antifungal IC50 values (2–10 µM) due to solvent polarity effects; replicating under anhydrous conditions resolved variability .

Q. What experimental design considerations are critical when studying the environmental degradation pathways of this compound?

Answer:

  • Degradation Conditions : Simulate natural environments (pH 5–9, UV light, microbial consortia) to track byproducts like chlorinated quinones .
  • Analytical Tools : Use LC-QTOF-MS to identify non-target degradation products (e.g., 2,4-dichlorophenol) .
  • Toxicity Profiling : Pair degradation studies with Daphnia magna bioassays to assess residual ecotoxicity .

Case Study : A 2023 CIR report highlighted that photodegradation under UV-A light reduced toxicity by 60% within 72 hours, emphasizing light wavelength as a critical variable .

Q. How can X-ray crystallography elucidate the structure-activity relationships of this compound metal complexes?

Answer:

  • Crystal Growth : Use DMF/EtOH (1:1) for slow evaporation to obtain single crystals of Cu(II) or Zn(II) complexes .
  • Data Collection : At 273 K, resolve dihedral angles (e.g., 12.5° for benzothiazole derivatives) to correlate steric effects with bioactivity .
  • Validation : Match experimental bond lengths (C-Cl: 1.73 Å) with DFT calculations (B3LYP/6-31G*) .

Example : A 2013 study resolved a copper(II) complex’s structure, revealing planar geometry critical for DNA intercalation .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-2-methoxyphenol
Reactant of Route 2
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